Naaa-IN-2

描述

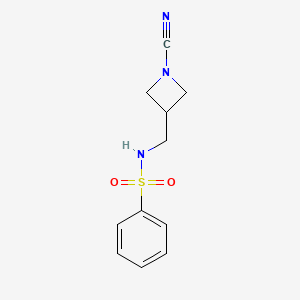

NAAA-IN-2 (Compound 9) is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme belonging to the cysteine hydrolase family. NAAA preferentially hydrolyzes endogenous bioactive lipids, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in modulating inflammation and pain signaling pathways . This compound exhibits an inhibitory concentration (IC₅₀) of 50 nM, making it a promising candidate for therapeutic applications in inflammatory and neuropathic pain models . Its mechanism involves binding to the active site of NAAA, thereby preventing the degradation of PEA and OEA, which subsequently enhances their anti-inflammatory and analgesic effects .

属性

分子式 |

C11H13N3O2S |

|---|---|

分子量 |

251.31 g/mol |

IUPAC 名称 |

N-[(1-cyanoazetidin-3-yl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O2S/c12-9-14-7-10(8-14)6-13-17(15,16)11-4-2-1-3-5-11/h1-5,10,13H,6-8H2 |

InChI 键 |

UIOWYXXRERXCMP-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1C#N)CNS(=O)(=O)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare NAAA-IN-2 with two functionally and structurally relevant compounds: Heptadescanoyl ethanolamide (a synthetic PEA analog) and TLR7/8 agonist 8 (a compound targeting inflammation via a different pathway).

Mechanistic and Functional Differences

- This compound vs. Heptadescanoyl ethanolamide: this compound acts as an enzyme inhibitor, preserving endogenous PEA levels by blocking its degradation. This indirect modulation of PEA signaling is advantageous for maintaining physiological balance . Heptadescanoyl ethanolamide is a synthetic analog of PEA with an elongated 17-carbon fatty acid chain. Potency: this compound’s IC₅₀ of 50 nM demonstrates higher specificity for NAAA compared to Heptadescanoyl ethanolamide’s broader receptor interactions.

This compound vs. TLR7/8 agonist 8 :

- This compound targets lipid metabolism pathways, while TLR7/8 agonist 8 activates Toll-like receptors to stimulate innate immune responses. The latter’s EC₅₀ values (27 nM for TLR7, 12 nM for TLR8) highlight its potency in oncology but reflect a divergent mechanism from this compound’s anti-inflammatory focus .

- Therapeutic Scope : this compound is tailored for chronic inflammatory conditions, whereas TLR7/8 agonist 8 is designed to synergize with checkpoint inhibitors in cancer therapy.

Structural and Pharmacokinetic Insights

- This compound features a small-molecule design optimized for blood-brain barrier penetration, critical for neuropathic pain applications. Its structure includes a reactive electrophilic group that covalently modifies NAAA’s catalytic cysteine residue .

- Heptadescanoyl ethanolamide’s odd-chain fatty acid structure enhances metabolic stability compared to endogenous PEA but may reduce bioavailability due to increased lipophilicity .

- TLR7/8 agonist 8 contains a benzoadenine core with sulfonamide substituents, favoring receptor binding but limiting central nervous system (CNS) penetration .

Research Findings and Limitations

- Heptadescanoyl ethanolamide’s reliance on cannabinoid receptors limits its use in patients with CB1/CB2 desensitization, a common issue in chronic pain .

- TLR7/8 agonist 8 shows promise in oncology but risks systemic inflammation due to broad immune activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。